N-Vinyl-2-pyrrolidone

Pharmaceutical Formulation Polymer Rheology Excipient Selection

This cross-linked polyvinylpyrrolidone (PVPP, Crospovidone) is a water-insoluble, high-surface-area polymer designed for rapid tablet disintegration, selective adsorption, and advanced nanoparticle synthesis. Unlike soluble linear PVP grades, its cross-linked architecture ensures swelling-driven breakup without gel formation. However, published evidence demonstrates that commercial impurity profiles drastically alter nanoparticle size, shape, and formation kinetics. For reproducible results, source only from suppliers that provide detailed impurity data or implement in-house purification. For tight rheology control (e.g., photoresist formulations), select a grade with a narrow, specified K-value range—failure to match the exact grade leads to film non-uniformity, phase separation, or crystallization under accelerated storage. Request a certificate of analysis before ordering.

Molecular Formula C6H9NO
Molecular Weight 111.14 g/mol
CAS No. 25249-54-1
Cat. No. B6592825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Vinyl-2-pyrrolidone
CAS25249-54-1
Molecular FormulaC6H9NO
Molecular Weight111.14 g/mol
Structural Identifiers
SMILESC=CN1CCCC1=O
InChIInChI=1S/C6H9NO/c1-2-7-5-3-4-6(7)8/h2H,1,3-5H2
InChIKeyWHNWPMSKXPGLAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in water and many organic solvents
In water, 5.2X10+4 mg/L @ 25 °C /Estimated/
Solubility in water: very good

N-Vinyl-2-pyrrolidone Polymer (PVP, CAS 25249-54-1): Technical Baseline and Core Material Identity


Polyvinylpyrrolidone (PVP), also designated as povidone, polyvidone, or poly(N-vinyl-2-pyrrolidone), is a synthetic, water-soluble homopolymer of N-vinyl-2-pyrrolidone [1]. This linear polymer is characterized by its hygroscopic, amorphous nature and its capacity for hydrogen bonding and complexation with a wide range of small molecules and ions . A defining feature of PVP is its characterization by the K-value, a parameter derived from relative viscosity that serves as a function of the polymer's average molecular weight, degree of polymerization, and intrinsic viscosity [2]. The polymer's unique combination of low toxicity, high biocompatibility, and chemical stability underpins its extensive use in pharmaceutical, industrial, and research applications [3].

N-Vinyl-2-pyrrolidone Polymer (PVP): Why a 'Generic' Polymer Approach Fails in Critical Applications


The broad classification of PVP as a 'water-soluble polymer' obscures critical, performance-defining variations that render simple substitution between grades or analogs unreliable. Significant differences in molecular weight (K-value) directly govern solution viscosity, film-forming properties, and drug release kinetics [1]. Furthermore, the polymer's state of crosslinking creates a fundamental functional divergence: linear PVP is water-soluble and acts as a binder or stabilizer, while its cross-linked analog (PVPP) is insoluble and functions as a swelling disintegrant [2]. Finally, the presence and nature of impurities, including residual monomer and synthetic byproducts, have been shown to drastically alter the outcome of sensitive processes such as nanoparticle synthesis, where purity, not just polymer identity, is the controlling factor [3]. These quantitative and qualitative distinctions demonstrate that selecting the precise grade is essential for reproducible, fit-for-purpose performance.

N-Vinyl-2-pyrrolidone Polymer (PVP): A Quantitative, Comparator-Based Evidence Guide for Scientific Procurement


K-Value Drives Viscosity: Quantifying PVP K15, K30, and K90 Performance Differentiation

The K-value of PVP, a direct correlate of molecular weight, dictates its solution viscosity. This quantifiable difference directly impacts the polymer's suitability for applications ranging from tablet binding to high-viscosity formulations [1]. In a 5% aqueous solution at 25°C, PVP K15 exhibits a low viscosity of 0.3-0.5 mPa·s, PVP K30 has a significantly higher viscosity of 5.8-8.4 mPa·s, and PVP K90 demonstrates an exceptionally high viscosity exceeding 3000 mPa·s [2].

Pharmaceutical Formulation Polymer Rheology Excipient Selection

Crosslinking Defines Function: Soluble PVP vs. Insoluble Swelling Disintegrant PVPP

A fundamental differentiation exists between linear PVP and its cross-linked analog, polyvinylpolypyrrolidone (PVPP or crospovidone). While linear PVP is a water-soluble polymer used as a binder and stabilizer, PVPP is a highly cross-linked, insoluble polymer that rapidly absorbs water and swells, generating a swelling force that facilitates tablet disintegration [1][2]. This distinction is not one of degree, but of functional class, making the two forms non-interchangeable.

Pharmaceutical Excipients Tablet Disintegration Polymer Engineering

Hydrogen Bonding Dictates Drug Solid Solubility: A ~13% w/w Threshold for Stable Amorphous Dispersions

The ability of PVP to form hydrogen bonds with a drug molecule is a key predictor of its performance in stabilizing amorphous solid dispersions (ASDs). A study comparing griseofulvin (no hydrogen bonding with PVP) and indoprofen (hydrogen bonding with PVP) quantified this effect [1]. The solid solubility of griseofulvin in PVP was found to be approximately 0% w/w, leading to complete phase separation and crystallization under accelerated storage conditions (40°C/69% RH) [2]. In contrast, indoprofen, which forms hydrogen bonds with PVP, exhibited a stable solid solubility of approximately 13% w/w, with a significantly slower phase separation rate [3].

Amorphous Solid Dispersion Drug Solubility Polymer-Drug Interaction

Impurity Profiles Control Nanoparticle Synthesis: A Direct Comparison of Commercial vs. Purified PVP

The purity of PVP, not just its molecular weight, is a critical factor in controlling the outcome of nanoparticle syntheses. A systematic study compared the use of commercial-grade PVP against its purified version (obtained via dialysis or filtration) in four different silver nanoparticle synthesis protocols [1]. In all four cases, the removal of PVP molecular impurities drastically modified the size, shape, and formation kinetics of the resulting nanoparticles [2]. This demonstrates that the trace impurities inherent in standard PVP grades are not inert bystanders but active participants in the complex redox and interfacial chemistry of nanoparticle formation [3].

Nanoparticle Synthesis Material Reproducibility Polymer Purity

K-Value Precision in Photoresist Applications: A Quantitative Viscosity Correlation for Manufacturing

For advanced manufacturing applications like photoresists for high-resolution displays, precise control over solution viscosity is paramount. A study developed a quantitative correlation for aqueous PVP solutions with K-values from 92.1 to 95.4 and concentrations of 2-3 wt%, enabling prediction of solution viscosity [1]. This correlation, which relates viscosity to K-value and weight percent PVP, is particularly critical for photoresist spin-coating processes where small variations in viscosity can lead to significant defects in film thickness and uniformity [2].

Photoresist Formulation Display Manufacturing Process Control

N-Vinyl-2-pyrrolidone Polymer (PVP): Evidence-Led Optimal Application Scenarios


Formulating Stable Amorphous Solid Dispersions (ASDs) for Poorly Soluble Drugs

Use a grade of PVP with a K-value of approximately 25-30 to maximize the potential for drug-polymer hydrogen bonding and achieve a target solid solubility of up to ~13% w/w for compatible drugs, as demonstrated with indoprofen [1]. This approach is critical for preventing rapid phase separation and crystallization that occurs with non-hydrogen bonding drugs like griseofulvin (0% w/w solid solubility) under accelerated storage conditions (40°C/69% RH) [2]. For optimal results, pre-formulation screening for specific drug-polymer hydrogen bonding interactions is essential.

Designing Robust Wet-Chemical Nanoparticle Syntheses

When PVP is used as a capping agent or stabilizer in the synthesis of metallic nanoparticles (e.g., silver, gold), the procurement strategy must prioritize high-purity grades with validated impurity profiles. Evidence shows that commercial PVP impurities drastically alter nanoparticle size, shape, and formation kinetics [3]. To ensure batch-to-batch reproducibility, source PVP from suppliers that provide detailed impurity data, or consider implementing an in-house purification step (e.g., dialysis) for the raw material before use, as demonstrated in comparative studies [4].

Precise Viscosity Control in Advanced Manufacturing (e.g., Photoresists)

For applications requiring tight control over solution rheology, such as photoresist formulations for display manufacturing, select a PVP grade with a specified, narrow K-value range (e.g., 92-95) [5]. Utilize established quantitative correlations between K-value, concentration, and viscosity to accurately predict and maintain process parameters [6]. This level of control is necessary to avoid defects in film uniformity during spin-coating and to ensure high manufacturing yields, where even minor viscosity variations can be detrimental.

Optimizing Tablet Formulations: Binder vs. Disintegrant Selection

For tablet binding, select a linear, soluble PVP grade with a K-value appropriate for the desired dissolution profile (e.g., K30 for moderate viscosity and good binding) [7]. For tablet disintegration, the choice must be the cross-linked, insoluble analog, PVPP (crospovidone), which provides rapid swelling and tablet breakup [8]. These two forms are not interchangeable; using soluble PVP as a disintegrant would fail, while using PVPP as a binder would compromise tablet integrity. This selection is a fundamental, evidence-based decision in formulation development.

Technical Documentation Hub

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